Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS No.: 1251610-24-8
Cat. No.: VC7521069
Molecular Formula: C18H13ClF2N2O3
Molecular Weight: 378.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251610-24-8 |
|---|---|
| Molecular Formula | C18H13ClF2N2O3 |
| Molecular Weight | 378.76 |
| IUPAC Name | methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |
| Standard InChI Key | QRPDSCZHGXKSMF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |
Introduction
Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. It features a unique arrangement of functional groups, including a quinoline core substituted with a chloro group, a difluorobenzyl amino side chain, and a carboxylate ester. These structural components contribute to its chemical properties and biological activity, making it a promising candidate for further exploration in medicinal chemistry.
Synthesis
The synthesis of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. These steps may include the formation of the quinoline core, introduction of the chloro and difluorobenzyl amino groups, and esterification to form the carboxylate ester. Detailed synthesis protocols often require careful control of reaction conditions to ensure high yields and purity.
Biological Activity
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its structural components suggest potential interactions with biological targets such as enzymes involved in cancer proliferation or bacterial resistance mechanisms. Preliminary studies indicate that derivatives of this compound may inhibit specific pathways in drug-resistant strains of pathogens, making it a candidate for further pharmacological development.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against drug-resistant bacterial strains |
| Anticancer Activity | Inhibition of pathways involved in cancer cell proliferation |
| Enzyme Inhibition | Interaction with enzymes involved in drug metabolism or resistance |
Research Findings and Future Directions
Detailed binding studies using techniques like surface plasmon resonance or molecular docking simulations are essential for understanding the interactions of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate with biological targets. Further research into its pharmacodynamics and structure–activity relationships will clarify its position among similar compounds and guide the development of more potent derivatives.
| Research Area | Description |
|---|---|
| Binding Studies | Understanding interactions with biological targets |
| Pharmacodynamics | Investigating the effects on biological systems |
| Structure-Activity Relationships | Optimizing the compound for enhanced biological activity |
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